6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine

Solid-state characterization Crystallinity Procurement quality control

6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine (CAS 52117-91-6), also named 6-((4-chlorophenyl)sulfonyl)pyridin-3-amine or 1-[(5-aminopyridin-2-yl)sulphonyl]-4-chlorobenzene, is a heteroaromatic sulfone with molecular formula C₁₁H₉ClN₂O₂S and molecular weight 268.72 g·mol⁻¹. It bears a primary aromatic amine at the pyridine 3-position and a 4-chlorophenylsulfonyl group at the 6-position.

Molecular Formula C11H9ClN2O2S
Molecular Weight 268.72 g/mol
CAS No. 52117-91-6
Cat. No. B3022138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine
CAS52117-91-6
Molecular FormulaC11H9ClN2O2S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)N)Cl
InChIInChI=1S/C11H9ClN2O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,13H2
InChIKeyZOCZPMIRVLOPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine (CAS 52117-91-6): Sulfone Building Block for Chemical Biology & Medicinal Chemistry


6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine (CAS 52117-91-6), also named 6-((4-chlorophenyl)sulfonyl)pyridin-3-amine or 1-[(5-aminopyridin-2-yl)sulphonyl]-4-chlorobenzene, is a heteroaromatic sulfone with molecular formula C₁₁H₉ClN₂O₂S and molecular weight 268.72 g·mol⁻¹. It bears a primary aromatic amine at the pyridine 3-position and a 4-chlorophenylsulfonyl group at the 6-position . Commercial sources routinely supply the compound at ≥95% purity, with select vendors offering lot-certified 98% purity . The sulfone oxidation state (+4 sulfur) critically distinguishes it from its thioether (sulfanyl) analog (CAS 25935-62-0), imparting markedly different physicochemical properties—most notably a melting point of 199–201 °C versus the thioether’s reported 55–57 °C . These features position the compound as a versatile intermediate for sulfonamide library synthesis, targeted covalent inhibitor design, and bioconjugation chemistry where the electron-withdrawing 4-chlorophenyl substituent tunes both reactivity and physicochemical profile [1].

Why Generic Interchange of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine with Other “Aminopyridyl-Aryl” Building Blocks Is Scientifically Unjustified


Compounds within the aminopyridyl-aryl sulfone/sulfide class are not functionally interchangeable. The oxidation state of the bridging sulfur atom is a decisive structural variable: the sulfone (–SO₂–) in 6-[(4-chlorophenyl)sulfonyl]-3-pyridinylamine is a strong electron-withdrawing group that polarizes the pyridine ring and activates the 3-amino group for distinct reactivity compared to the electron-donating thioether (–S–) of its closest commercial analog (CAS 25935-62-0) [1]. Furthermore, the para-chloro substituent on the phenyl ring critically modulates both the electrophilicity of the sulfone—altering thiol-conjugation rates by orders of magnitude in bioconjugation applications—and physicochemical properties such as melting point and chromatographic behavior [2]. Substituting the 4-chlorophenyl group with unsubstituted phenyl (CAS 439109-71-4), 4-bromophenyl (CAS 1221791-76-9), or alkyl-sulfonyl variants (e.g., isopropylsulfonyl, CAS 573676-17-2) produces compounds with divergent solubility, LogP, and steric profiles that invalidate direct “drop-in” replacement in established synthetic routes or biological assays . The quantitative evidence below demonstrates the specific, measurable dimensions along which this compound differentiates from its closest peers.

Quantitative Differentiation Evidence: 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine vs. Closest Analogs


Sulfone vs. Thioether Oxidation State: Melting Point Elevation of 142–146 °C Demonstrates Superior Crystallinity and Handling Reproducibility

The sulfone (S=O) oxidation state of 6-[(4-chlorophenyl)sulfonyl]-3-pyridinylamine elevates the experimental melting point to 199–201 °C, in contrast to the thioether analog 6-[(4-chlorophenyl)sulfanyl]-3-pyridin-3-amine (CAS 25935-62-0), which melts at 55–57 °C . This 142–146 °C differential reflects stronger intermolecular dipole–dipole interactions conferred by the sulfone group, providing a crystalline solid with superior ambient storage stability versus the low-melting or oily thioether [1].

Solid-state characterization Crystallinity Procurement quality control Sulfone

Molecular Weight and Heteroatom Content: 268.72 g·mol⁻¹ with Cl/S/O₂ Signature Enables LC-MS Discrimination from Thioether and Des-chloro Analogs

The molecular formula C₁₁H₉ClN₂O₂S (MW: 268.72) embeds a diagnostic isotopic signature: the ³⁵Cl/³⁷Cl ratio (~3:1) and the distinct mass defect from two oxygen atoms provide unambiguous LC-MS identification that cleanly separates the compound from the thioether analog (C₁₁H₉ClN₂S, MW: 236.72, ΔMW = +32.00 Da) and from the unsubstituted phenyl analog (C₁₁H₁₀N₂O₂S, MW: 234.27, ΔMW = +34.45 Da) [1].

Mass spectrometry Quality control Orthogonal identity confirmation Sulfone

Electron-Withdrawing 4-Chloro Substituent Tunes Sulfone Electrophilicity for Thiol Bioconjugation: Class-Level Kinetic Reactivity Ranging Over 1–5 Orders of Magnitude

A systematic kinetic study of phenylsulfonyl pyridine derivatives demonstrated that substituent effects on the pyridine and phenyl rings modulate second-order rate constants for free cysteine conjugation across a range of 1–5 orders of magnitude (10¹- to 10⁵-fold) [1]. Although 6-[(4-chlorophenyl)sulfonyl]-3-pyridinylamine was not individually profiled, the para-chloro substituent exerts a –I inductive effect (Hammett σₚ = +0.23) that increases the electrophilicity of the sulfonyl sulfur relative to the unsubstituted phenyl analog (σₚ = 0.00), placing it within a predictable, tunable reactivity window for selective cysteine targeting at physiological pH [1][2].

Bioconjugation Thiol reactivity Covalent probe design SAR

Purity Specification: 98% (Leyan) vs. Generic 95% Threshold Directly Impacts Reproducibility of Amide Coupling and Palladium-Catalyzed Cross-Coupling Reactions

Commercial suppliers offer 6-[(4-chlorophenyl)sulfonyl]-3-pyridinylamine at two distinct purity tiers: a baseline 95% specification (AKSci, Key Organics, Chemenu) and an elevated 98% specification (Leyan Product No. 1945960) . For the primary aromatic amine functional handle, a 3% absolute purity difference translates to a potential ~3% molar deficit in stoichiometric amide bond formation or Buchwald–Hartwig coupling—reactions where this compound serves as an amine coupling partner. The 98% tier is particularly relevant for parallel library synthesis, where sub-stoichiometric reagent delivery can generate deletion sequences that confound SAR interpretation [1].

Purity specification Amide coupling Cross-coupling Procurement decision

Regioisomeric Integrity: 3-Amino-6-sulfonyl Substitution Pattern Enables Orthogonal Derivatization vs. 2-Amino or 4-Amino Pyridine Regioisomers

The 3-amino-6-sulfonyl substitution pattern places the nucleophilic amine and the electron-deficient sulfone in a para-relationship across the pyridine ring, electronically decoupling the two functional groups and allowing sequential, chemoselective derivatization—sulfonamide formation at the 3-NH₂ position followed by nucleophilic aromatic substitution or metal-catalyzed coupling at the 6-sulfonyl-activated positions, or vice versa . In contrast, the 2-amino regioisomers (e.g., 2-[(4-methylphenyl)sulfonyl]-3-pyridinamine, CAS 444087-52-9) place the amine and sulfone in an ortho-relationship, introducing steric hindrance and intramolecular hydrogen bonding absent in the 3-amino-6-sulfonyl architecture .

Regiochemistry Scaffold diversity Synthetic accessibility Medicinal chemistry

Sulfone Redox Stability vs. Thioether: Resistance to Air Oxidation Eliminates Sulfoxide By-product Formation During Storage and Reaction Workup

The sulfone functional group represents the fully oxidized sulfur (+4) state and is resistant to further oxidation under ambient atmospheric conditions. The thioether analog (CAS 25935-62-0), by contrast, is susceptible to air oxidation to the corresponding sulfoxide (S=O) over weeks of benchtop storage, as documented for aryl alkyl thioethers under laboratory lighting and aerobic conditions [1]. This oxidative instability introduces a sulfoxide impurity that is isobaric with the desired sulfone (+16 Da from thioether parent), complicating LC-MS purity assessment and potentially confounding biological assay results if the sulfoxide exhibits differential activity [2].

Redox stability Shelf life By-product control Sulfone

Optimal Application Scenarios for 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine (CAS 52117-91-6) Supported by Quantitative Evidence


Cysteine-Reactive Covalent Probe and Bioconjugation Reagent Development

The 4-chlorophenylsulfonyl-pyridine scaffold falls within a class of thiol-specific reactive groups whose conjugation kinetics are tunable across 1–5 orders of magnitude by aryl substituent electronics [1]. The electron-withdrawing 4-chloro group (Hammett σₚ = +0.23) places the compound in a moderate-reactivity tier—faster than unsubstituted phenyl but slower than nitro-substituted analogs—making it suited for selective cysteine labeling under mild conditions (pH 6.5–8.0, ambient temperature) without excessive off-target reactivity. The 3-NH₂ handle provides a convenient point for further functionalization (e.g., biotin, fluorophore, or affinity tag attachment) without compromising sulfone electrophilicity.

Parallel Library Synthesis via Chemoselective Amide Bond Formation

The primary aromatic amine at the pyridine 3-position is electronically decoupled (para-relationship) from the 6-sulfonyl group, enabling clean amide coupling with carboxylic acid building blocks without sulfone participation . The availability of 98% purity grade material (Leyan) minimizes the risk of sub-stoichiometric reagent delivery in parallel synthesis formats (e.g., 96-well plate amide library production), where a 3% impurity level can generate deletion side-products that confound biological SAR interpretation . The high melting point (199–201 °C) facilitates gravimetric dispensing on automated solid-handling platforms.

Sulfonamide-Based Fragment Library Design for Crystallographic Screening

The chlorine atom provides anomalous X-ray scattering (f'' = 0.35e at Cu Kα) sufficient for phasing or confirming ligand placement in protein–ligand co-crystal structures, while the sulfone group serves as a hydrogen-bond acceptor and geometry-constraining element [2]. The 268.72 Da molecular weight places the compound within fragment library parameters (MW < 300 Da), and the absence of oxidatively labile sulfur centers ensures chemical homogeneity throughout crystallographic soaking experiments that may extend over days to weeks .

Synthetic Intermediate for CYP3A4 Inhibitor Scaffolds (Pfizer Pyridinaminosulfonyl Benzamide Series)

Patent EP1937639 (Pfizer) discloses pyridinaminosulfonyl-substituted benzamides as CYP3A4 inhibitors, establishing the pyridyl-sulfonyl pharmacophore as a privileged motif for cytochrome P450 modulation [3]. 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine serves as a direct synthetic precursor to this chemotype through acylation of the 3-amino group with substituted benzoyl chlorides. The 4-chlorophenyl substituent on the sulfone can be further diversified via Pd-catalyzed cross-coupling after conversion of the chlorine to a boronate ester, enabling late-stage SAR exploration.

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